molecular formula C8H11F2N3O3 B2630303 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole CAS No. 1429418-58-5

3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole

Cat. No. B2630303
CAS RN: 1429418-58-5
M. Wt: 235.191
InChI Key: VYCFTWCQBZDVPW-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole, also known as DIF-1, is a chemical compound that has gained importance in scientific research due to its potential applications in various fields. DIF-1 belongs to the class of pyrazoles, which are known for their diverse biological activities.

Scientific Research Applications

3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole has been extensively studied for its potential applications in various fields, including cancer research, plant biology, and neuroscience. In cancer research, 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the expression of oncogenes. In plant biology, 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole has been used to induce the formation of fruiting bodies in fungi and to promote the growth of roots in plants. In neuroscience, 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole has been shown to enhance the regeneration of axons in injured neurons.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole is not fully understood, but it is believed to act through the inhibition of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival. 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole has been shown to inhibit the activity of β-catenin, a key component of the Wnt signaling pathway, by promoting its degradation.
Biochemical and Physiological Effects
3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole has been shown to have various biochemical and physiological effects in different organisms. In cancer cells, 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole induces apoptosis by activating caspases and suppressing the expression of anti-apoptotic genes. In plants, 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole promotes the growth of roots by increasing the production of auxin, a plant hormone that regulates cell division and elongation. In neurons, 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole enhances the regeneration of axons by promoting the expression of growth-associated genes.

Advantages and Limitations for Lab Experiments

3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole also has some limitations, such as its relatively high cost and limited availability. Moreover, 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole may have off-target effects on other signaling pathways, which should be taken into consideration when designing experiments.

Future Directions

There are several future directions for the research on 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole. One potential direction is to investigate the effects of 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole on other signaling pathways, such as the Notch and Hedgehog pathways, which are also involved in cell proliferation and differentiation. Another direction is to explore the potential applications of 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole in tissue engineering and regenerative medicine, where it may have therapeutic potential for promoting tissue repair and regeneration. Additionally, the development of more efficient and cost-effective synthesis methods for 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole may increase its availability and facilitate its use in various research fields.
Conclusion
In conclusion, 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole may provide new insights into its biological activities and therapeutic potential.

Synthesis Methods

The synthesis of 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole involves the reaction of 2,2-difluoroethanol with isopropyl hydrazine in the presence of a strong base, followed by the addition of nitroethane and refluxing the mixture. The final product is obtained by recrystallization from ethanol. The yield of 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole is about 70%, and the purity is greater than 98%.

properties

IUPAC Name

3-(2,2-difluoroethoxy)-4-nitro-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3O3/c1-5(2)12-3-6(13(14)15)8(11-12)16-4-7(9)10/h3,5,7H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCFTWCQBZDVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)OCC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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